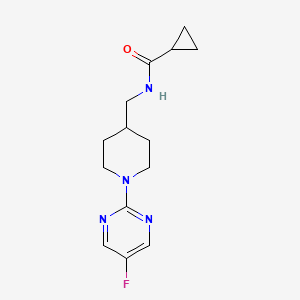

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a synthetic compound with a molecular formula of C14H19FN4O and a molecular weight of 278.331 g/mol This compound features a piperidine ring substituted with a fluoropyrimidine group and a cyclopropanecarboxamide moiety

Métodos De Preparación

The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide involves multiple steps. One common route includes the reaction of 5-fluoropyrimidine with piperidine derivatives under specific conditions to form the intermediate compounds. These intermediates are then further reacted with cyclopropanecarboxylic acid derivatives to yield the final product . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.

Análisis De Reacciones Químicas

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom in the pyrimidine ring can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include potassium carbonate (K2CO3) for C-N bond formation and various solvents to facilitate the reactions.

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as an important intermediate in the synthesis of other complex organic molecules. Its unique structure allows it to participate in various chemical reactions typical for amides and piperidines, making it valuable in synthetic organic chemistry .

Research indicates that N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide exhibits significant biological activities, including:

- Anticancer Properties : Preliminary studies have shown that compounds similar to this one can inhibit cancer cell growth, particularly against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. These findings suggest potential therapeutic applications in oncology .

- Antifungal Activity : The compound has been evaluated for its antifungal properties against various pathogens, demonstrating effectiveness in inhibiting fungal growth at specific concentrations .

- Insecticidal Activity : Some derivatives have shown moderate insecticidal effects, indicating a potential application in agricultural pest control .

Medicinal Applications

Ongoing research is focused on the compound's role as an inhibitor in specific biochemical pathways. The fluorinated pyrimidine moiety is known for its ability to interact with nucleic acids and enzymes, potentially inhibiting their functions. This interaction is crucial for developing new therapeutic agents targeting various diseases .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The fluoropyrimidine group is known to interact with nucleic acids and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the cyclopropanecarboxamide moiety contributes to its overall stability and bioavailability .

Comparación Con Compuestos Similares

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide (cyclopropylfentanyl): This compound shares a similar cyclopropanecarboxamide moiety but differs in its piperidine substitution.

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide: This compound has a methanesulfonamide group instead of the cyclopropanecarboxamide moiety.

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: This compound features a thiophene ring in place of the cyclopropane ring.

Actividad Biológica

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound's molecular formula is C16H20FN5O, with a molecular weight of approximately 305.36 g/mol. The structure features a piperidine ring substituted with a 5-fluoropyrimidine moiety, which is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with various receptors. Research indicates that it acts as an antagonist for specific G-protein coupled receptors (GPCRs), which play significant roles in numerous physiological processes.

Receptor Interaction

- CCR3 Antagonism : Studies have shown that compounds with similar structures exhibit potent antagonistic effects on the CCR3 receptor, which is involved in inflammatory responses and allergic reactions. The structural modifications around the piperidine and pyrimidine moieties are crucial for enhancing this activity, as evidenced by structure-activity relationship (SAR) studies .

- Muscarinic Receptor Modulation : There is also evidence suggesting that related compounds can act as antagonists at muscarinic receptors, which are implicated in cognitive functions and neurological disorders . This indicates potential therapeutic applications in treating conditions like Alzheimer's disease.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| CCR3 Antagonism | CCR3 receptor | 0.020 µM | |

| Muscarinic Receptor Blockade | M4 muscarinic receptor | Not specified | |

| Tyrosinase Inhibition | Tyrosinase (melanin production) | 7.56 µM |

Case Study 1: CCR3 Antagonists

A notable study synthesized a series of piperidine derivatives, including those structurally similar to this compound. These compounds were evaluated for their ability to inhibit eotaxin-induced calcium influx in CCR3-expressing preB cells, demonstrating significant antagonistic activity . The findings suggest that modifications to the piperidine ring can enhance receptor binding affinity and selectivity.

Case Study 2: Neurological Applications

Research into related compounds has highlighted their potential in treating neurological disorders by targeting muscarinic receptors. For instance, derivatives exhibiting high affinity for the M4 receptor could provide therapeutic avenues for cognitive enhancement in Alzheimer's patients . Further investigations into the pharmacodynamics and pharmacokinetics of these compounds are warranted.

Propiedades

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN4O/c15-12-8-17-14(18-9-12)19-5-3-10(4-6-19)7-16-13(20)11-1-2-11/h8-11H,1-7H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVTZKFLKNZUGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.